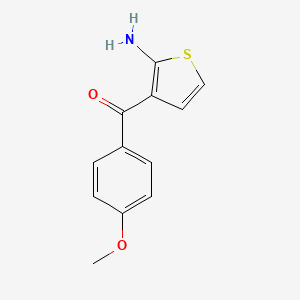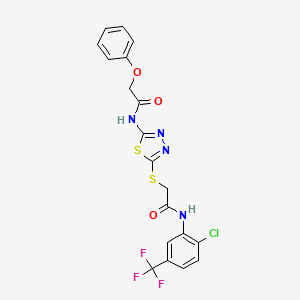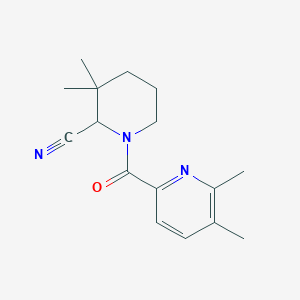![molecular formula C10H22ClNO B2402126 N-Methyl-1-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride CAS No. 2243501-61-1](/img/structure/B2402126.png)
N-Methyl-1-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of cyclobutane, which is a type of cycloalkane . Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the cyclobutane ring and the various substituents. Cycloalkanes, from cyclopentane upwards, exist as "puckered rings" .Scientific Research Applications
Iron(III) Complexes for Cellular Imaging and Photocytotoxicity
Iron(III) complexes, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have been synthesized and their photocytotoxic properties examined. These complexes displayed unprecedented photocytotoxicity in red light and were ingested in the nucleus of cells, interacting favorably with DNA and photocleaving it in red light (Basu et al., 2014).
Diiron(III) Complexes as Models for Methane Monooxygenases
A series of non-heme diiron(III) complexes, including N-((6-methylpyridin-2-yl-)methyl)(pyridin-2-yl)methanamine, have been studied as catalysts for selective hydroxylation of alkanes. These complexes functioned as efficient catalysts for hydroxylation, with high alcohol selectivity and significant bond selectivity (Sankaralingam & Palaniandavar, 2014).
GSK189254: A Novel Histamine H3 Receptor Antagonist
GSK189254, a compound related to N-Methyl-1-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine, is a novel histamine H3 receptor antagonist with potential therapeutic applications for dementia in Alzheimer's disease and other cognitive disorders. It demonstrated significant improvement in cognitive performance in preclinical models (Medhurst et al., 2007).
Synthesis and Antimicrobial Activity of Novel Derivatives
Novel derivatives including N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine have been synthesized and tested for antimicrobial activity. These compounds represent a significant advancement in the field of medicinal chemistry (Vishwanathan & Gurupadayya, 2014).
Schiff-Base Zinc(II) Complexes for Antibacterial Activities
Schiff-base zinc(II) complexes derived from N-methylpropane-1,3-diamine have been synthesized and tested for antibacterial activities. These complexes show potential as effective antimicrobial agents (Guo, 2011).
Properties
IUPAC Name |
N-methyl-1-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,3)12-9-5-8(6-9)7-11-4;/h8-9,11H,5-7H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDXGCQPYOMQRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)CNC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2402043.png)
![5-ethoxy-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2402045.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone](/img/structure/B2402047.png)


![4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)butanamide](/img/structure/B2402053.png)

![2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2402058.png)


![N1-(4-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402061.png)

![4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2402063.png)

